Cas no 105593-16-6 ((1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid)
![(1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid structure](https://it.kuujia.com/scimg/cas/105593-16-6x500.png)
105593-16-6 structure
Nome del prodotto:(1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Numero CAS:105593-16-6
MF:C19H24O6
MW:348.390266418457
CID:222302
(1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Gibbane-1,10-dicarboxylicacid, 4a,7,9-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1a,4aa,4bb,9b,10b)- (9CI)
- 4aα,7,9β-Trihydroxy-1-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
- 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene,gibbane-1,10-dicarboxylic acid deriv.
- GA67
- Gibberellin A67
- (1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8
- (1R,4aR,4bR,7S,9S,9aR,10S,10aR)-7,9-dihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- ent-10beta,13,15alpha-trihydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone
- 7alpha,9beta-dihydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid
- (1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
-
- Inchi: 1S/C19H24O6/c1-9-13(20)18-8-17(9,24)7-4-10(18)19-6-3-5-16(2,15(23)25-19)12(19)11(18)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18-,19-/m1/s1
- Chiave InChI: VSDJZJDZDIIVFU-JDZLQZPASA-N
- Sorrisi: O1C([C@]2(C)CCC[C@]31[C@@H]2[C@H](C(=O)O)[C@]12[C@@H](C(=C)[C@](CC[C@H]13)(C2)O)O)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 1
- Complessità: 731
- Superficie polare topologica: 104
- XLogP3: -0.0380000000000001
(1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid Letteratura correlata
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
105593-16-6 ((1R,2R,5S,7S,8R,9S,10R,11R)-5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid) Prodotti correlati
- 2228769-91-1(2-(4,5-difluoro-2-nitrophenyl)acetaldehyde)
- 2309465-18-5(Methyl 2-{[5-(4-bromophenyl)azocan-5-yl]oxy}acetate)
- 2751703-86-1(1-ethyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid)
- 1351612-53-7(3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate)
- 1036502-60-9(4-{Methyl(4-methylphenyl)methylamino}benzoic Acid)
- 2034456-44-3(N-{4-(furan-3-yl)phenylmethyl}-4-methoxy-2-methylbenzene-1-sulfonamide)
- 106261-49-8(4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride)
- 346604-41-9(5,6,7-trifluoro-2-methylquinoline)
- 2228572-60-7(methyl 5-(1-bromo-2-methylpropan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate)
- 2229220-18-0(4-(2-bromo-6-chlorophenyl)-2-methylbutan-2-amine)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
